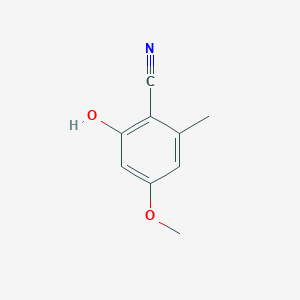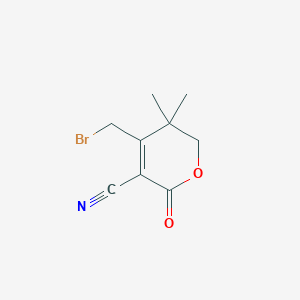
O-Ethyl O-(p-nitrophenyl) isopropylphosphonothioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ETHOXY-(4-NITROPHENOXY)-PROPAN-2-YL-SULFANYLIDENE-PHOSPHORANE is a complex organic compound characterized by its unique structural components
Preparation Methods
The synthesis of ETHOXY-(4-NITROPHENOXY)-PROPAN-2-YL-SULFANYLIDENE-PHOSPHORANE typically involves multiple steps, including the preparation of intermediate compounds. The synthetic routes often include nucleophilic aromatic substitution reactions, where an ethoxy group is introduced to a nitrophenoxy moiety. The reaction conditions usually require specific solvents and catalysts to ensure high yield and purity. Industrial production methods may involve large-scale reactions with optimized conditions to maximize efficiency and minimize costs .
Chemical Reactions Analysis
ETHOXY-(4-NITROPHENOXY)-PROPAN-2-YL-SULFANYLIDENE-PHOSPHORANE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles.
Scientific Research Applications
ETHOXY-(4-NITROPHENOXY)-PROPAN-2-YL-SULFANYLIDENE-PHOSPHORANE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the production of various industrial chemicals and materials
Mechanism of Action
The mechanism of action of ETHOXY-(4-NITROPHENOXY)-PROPAN-2-YL-SULFANYLIDENE-PHOSPHORANE involves its interaction with specific molecular targets. The compound can inhibit certain enzymes, leading to a cascade of biochemical reactions. For example, it may inhibit protoporphyrinogen oxidase, an enzyme involved in the biosynthesis of chlorophyll and heme, leading to the accumulation of protoporphyrin IX .
Comparison with Similar Compounds
ETHOXY-(4-NITROPHENOXY)-PROPAN-2-YL-SULFANYLIDENE-PHOSPHORANE can be compared with other similar compounds such as:
Oxyfluorfen: A herbicide with a similar nitrophenoxy structure.
Acifluorfen: Another herbicide that inhibits protoporphyrinogen oxidase.
Oxadiazon: A herbicide with a similar mode of action. These compounds share structural similarities but differ in their specific applications and efficacy
Properties
CAS No. |
20978-45-4 |
|---|---|
Molecular Formula |
C11H16NO4PS |
Molecular Weight |
289.29 g/mol |
IUPAC Name |
ethoxy-(4-nitrophenoxy)-propan-2-yl-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C11H16NO4PS/c1-4-15-17(18,9(2)3)16-11-7-5-10(6-8-11)12(13)14/h5-9H,4H2,1-3H3 |
InChI Key |
XPFMMGJWSBHHOD-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=S)(C(C)C)OC1=CC=C(C=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




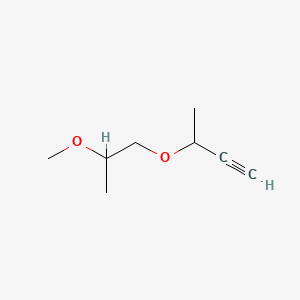

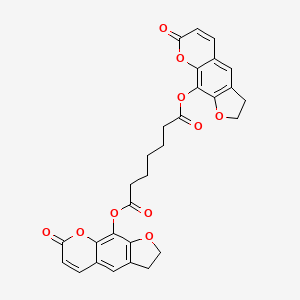
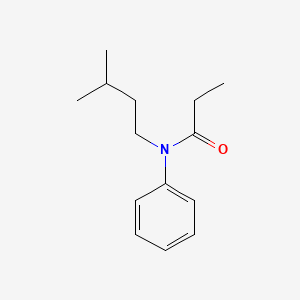
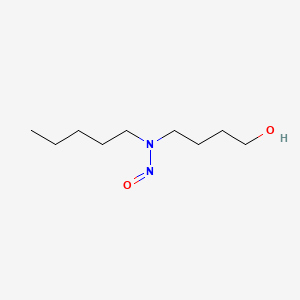
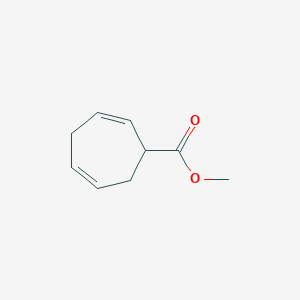
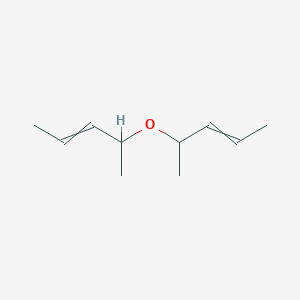
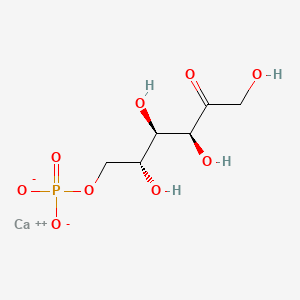
![(1R,6S,7R,8S)-N-methoxy-N,8-dimethyl-9-oxabicyclo[4.2.1]nona-2,4-diene-7-carboxamide](/img/structure/B13811209.png)

